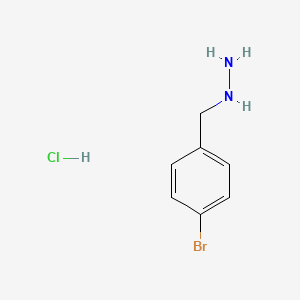

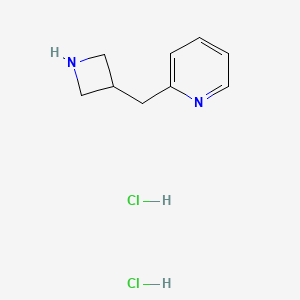

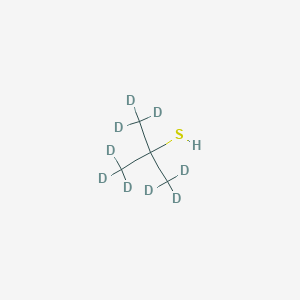

![molecular formula C21H17FO4 B1381090 3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1820618-85-6](/img/structure/B1381090.png)

3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3’-(Benzyloxy)-5’-fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid” is a biphenyl derivative. Biphenyls are aromatic compounds consisting of two phenyl rings connected by a single bond. This compound has several substituents on the phenyl rings, including a benzyloxy group, a fluorine atom, a methoxy group, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the benzyloxy, fluoro, methoxy, and carboxylic acid groups. This could potentially be achieved through reactions such as Friedel-Crafts alkylation, halogenation, and carboxylation .Molecular Structure Analysis

The presence of the biphenyl structure may allow for rotation around the single bond connecting the two phenyl rings, leading to different conformations. The electron-donating methoxy and benzyloxy groups and the electron-withdrawing fluoro and carboxylic acid groups could also influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of the various functional groups. For example, the benzyloxy group could potentially be cleaved under acidic conditions, and the carboxylic acid group could participate in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure and the functional groups present. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .科学的研究の応用

Pharmaceuticals

Biphenyl derivatives are used to produce an extensive range of drugs . They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Agriculture

Products for agriculture are also produced using biphenyl derivatives .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used in the production of fluorescent layers in OLEDs .

Liquid Crystals

Benzylic Oxidations and Reductions

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, S N 1, S N 2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that this compound could be used in reactions involving benzylic oxidations and reductions .

Benzilic Acid Rearrangement

The benzilic acid rearrangement is formally the 1,2-rearrangement of 1,2-diketones to form α-hydroxy–carboxylic acids using a base . This reaction receives its name from the reaction of benzil with potassium hydroxide to form benzilic acid . This suggests that this compound could potentially be used in reactions involving benzilic acid rearrangement .

Antioxidant and Antimicrobial Activity

A study mentioned the synthesis, structural analysis, in vitro antioxidant, antimicrobial activity and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . This suggests that this compound could potentially have antioxidant and antimicrobial properties .

Synthesis of Substituted Benzoic Acids

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that this compound could be used in reactions involving the synthesis of substituted benzoic acids .

Reduction of Nitro Groups and Aryl Ketones : Electrophilic nitration and Friedel-Crafts acylation reactions introduce deactivating, meta-directing substituents on an aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups . This suggests that this compound could potentially be used in reactions involving the reduction of nitro groups and aryl ketones .

Reactions of Alkylbenzenes

Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides . This suggests that this compound could be used in reactions involving the reactions of alkylbenzenes .

将来の方向性

特性

IUPAC Name |

4-(3-fluoro-5-phenylmethoxyphenyl)-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FO4/c1-25-20-11-15(7-8-19(20)21(23)24)16-9-17(22)12-18(10-16)26-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIRWUWFMLAYPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1381013.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)

![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)